1-Benzylindoline-5-carbaldehyde

Catalog No.
S2708103
CAS No.
63263-84-3
M.F
C16H15NO
M. Wt
237.302
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylindoline-5-carbaldehyde

CAS Number

63263-84-3

Product Name

1-Benzylindoline-5-carbaldehyde

IUPAC Name

1-benzyl-2,3-dihydroindole-5-carbaldehyde

Molecular Formula

C16H15NO

Molecular Weight

237.302

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2

InChI Key

FMKZOIZMBARGMS-UHFFFAOYSA-N

SMILES

C1CN(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3

solubility

not available

1-Benzylindoline-5-carbaldehyde is a chemical compound with the molecular formula C16H15NOC_{16}H_{15}NO and a molecular weight of approximately 251.3 g/mol. It features an indoline core structure, which is characterized by a fused benzene and pyrrole ring system, with a benzyl group attached to the nitrogen atom and an aldehyde functional group at the 5-position of the indoline. This compound is notable for its potential applications in medicinal chemistry due to its structural properties, which can facilitate interactions with biological targets.

Typical of aldehydes and indoles:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with other nucleophiles.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: Under certain conditions, it can also be oxidized to carboxylic acids.
  • Cyclization: The presence of the indole structure allows for cyclization reactions, which can lead to the formation of more complex polycyclic compounds.

Research indicates that compounds related to 1-benzylindoline-5-carbaldehyde exhibit significant biological activities. For example, derivatives of indole and its analogs have shown potential as anti-cancer agents, with studies demonstrating anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The unique structure of 1-benzylindoline-5-carbaldehyde may contribute to its interaction with biological receptors, making it a candidate for further pharmacological exploration.

The synthesis of 1-benzylindoline-5-carbaldehyde typically involves several steps:

  • Formation of Indole: Starting from commercially available indole, a Vilsmeier-Haack formylation can be performed to introduce the aldehyde group at the 5-position.
  • Benzylation: The nitrogen atom in the indole can then be benzylated using benzyl bromide in a suitable solvent like dimethylformamide.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity yields .

1-Benzylindoline-5-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-cancer drugs.
  • Chemical Research: Its unique structure allows for further derivatization and exploration in organic synthesis.
  • Material Science: Compounds with indole structures are often investigated for their electronic properties and potential use in organic electronics.

Interaction studies involving 1-benzylindoline-5-carbaldehyde focus on its binding affinity to various biological targets, including receptors related to cancer proliferation. Preliminary studies suggest that modifications to the benzyl or aldehyde groups can enhance or diminish activity against specific cellular pathways . Further research is necessary to elucidate its mechanism of action and optimize its pharmacological profile.

Several compounds share structural similarities with 1-benzylindoline-5-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Benzylindole-3-carboxaldehydeIndole core with carboxaldehyde at position 3Exhibits different reactivity due to carboxylic acid functionality .
1-BenzylindoleIndole core with benzyl groupLacks the aldehyde functionality, affecting biological activity .
AplysinopsinContains an indole structure with additional substitutionsKnown for neuroprotective effects; differs in receptor interactions .
1-(4-Methoxybenzyl)-1H-indoleSubstituted indole with methoxy groupModifications lead to altered pharmacological properties .

The distinct positioning of the aldehyde group in 1-benzylindoline-5-carbaldehyde may enhance its reactivity compared to other similar compounds, potentially leading to unique biological interactions.

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Dates

Last modified: 08-16-2023

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